- Antibody-drug conjugate and use thereof, World Intellectual Property Organization, , ,
Cas no 955885-59-3 (Tert-butyl 5-bromopyrimidine-2-carboxylate)
Tert-butyl 5-bromopyrimidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 5-bromopyrimidine-2-carboxylate
- 5-Bromo-pyrimidine-2-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl 5-bromo-2-pyrimidinecarboxylate (ACI)
- 955885-59-3
- SCHEMBL642470
- tert-butyl5-bromopyrimidine-2-carboxylate
- BS-33358
- MFCD29764423
- WQTPWDPFASRNBZ-UHFFFAOYSA-N
- F88275
- Tert-butyl 5-bromopyrimidine-2-carboxylate
-
- MDL: MFCD29764423
- Inchi: 1S/C9H11BrN2O2/c1-9(2,3)14-8(13)7-11-4-6(10)5-12-7/h4-5H,1-3H3
- InChI Key: WQTPWDPFASRNBZ-UHFFFAOYSA-N
- SMILES: BrC1C=NC(C(=O)OC(C)(C)C)=NC=1
Computed Properties
- Exact Mass: 258.00039g/mol
- Monoisotopic Mass: 258.00039g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.1
Tert-butyl 5-bromopyrimidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089005593-10g |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 97% | 10g |
$683.40 | 2023-08-31 | |
| Alichem | A089005593-25g |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 97% | 25g |
$1266.30 | 2023-08-31 | |
| Alichem | A089005593-100g |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 97% | 100g |
$2653.20 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1105023-25g |
tert-butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 95% | 25g |
$1200 | 2024-07-23 | |
| eNovation Chemicals LLC | Y1105023-25g |
tert-butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 95% | 25g |
$1200 | 2025-02-20 | |
| 1PlusChem | 1P00IJO2-100mg |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 96% | 100mg |
$42.00 | 2024-04-19 | |
| 1PlusChem | 1P00IJO2-250mg |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 96% | 250mg |
$69.00 | 2024-04-19 | |
| 1PlusChem | 1P00IJO2-1g |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 96% | 1g |
$183.00 | 2025-03-01 | |
| A2B Chem LLC | AI64498-100mg |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 96% | 100mg |
$31.00 | 2023-12-29 | |
| A2B Chem LLC | AI64498-250mg |
tert-Butyl 5-bromopyrimidine-2-carboxylate |
955885-59-3 | 96% | 250mg |
$51.00 | 2023-12-29 |
Tert-butyl 5-bromopyrimidine-2-carboxylate Production Method
Production Method 1
Production Method 2
- Pyrimidine derivative, its preparation method and application as nuclear transport regulator for treating abnormal chromosome region maintenance 1 (CRM1) related diseases., World Intellectual Property Organization, , ,
Production Method 3
- Preparation of substituted 2,2'-bipyrimidinyl compounds and analogs thereof, and methods using same, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled
- Preparation of substituted azole compounds, GPR119 agonists containing them, and their use as therapeutic agents for diabetes, World Intellectual Property Organization, , ,
Production Method 5
1.2 Reagents: p-Toluenesulfonic acid ; rt; 1.5 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Preparation of fused phenyl heterocyclic amides as glucokinase modulators, United States, , ,
Production Method 6
- Preparation of fused phenyl amido heterocycles for the prevention and treatment of glucokinase-mediated diseases, World Intellectual Property Organization, , ,
Tert-butyl 5-bromopyrimidine-2-carboxylate Raw materials
Tert-butyl 5-bromopyrimidine-2-carboxylate Preparation Products
Tert-butyl 5-bromopyrimidine-2-carboxylate Suppliers
Tert-butyl 5-bromopyrimidine-2-carboxylate Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on Tert-butyl 5-bromopyrimidine-2-carboxylate
Introduction to Tert-butyl 5-bromopyrimidine-2-carboxylate (CAS No. 955885-59-3)
Tert-butyl 5-bromopyrimidine-2-carboxylate, with the chemical formula C9H10BrO2N2, is a significant compound in the realm of pharmaceutical and agrochemical research. This compound, identified by its unique CAS number 955885-59-3, has garnered considerable attention due to its versatile applications in synthetic chemistry and drug development. The presence of both a bromine substituent and a carboxylate group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
The structure of Tert-butyl 5-bromopyrimidine-2-carboxylate features a pyrimidine core, which is a fundamental scaffold in many biologically active compounds. Pyrimidines are essential components of nucleic acids, and derivatives of pyrimidine have been widely explored for their pharmacological properties. The introduction of a bromine atom at the 5-position and a tert-butyl ester at the 2-position enhances its reactivity, making it an attractive building block for further functionalization.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine derivatives. Tert-butyl 5-bromopyrimidine-2-carboxylate has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, its use in the preparation of kinase inhibitors has shown promising results in preclinical studies. These inhibitors are designed to modulate the activity of enzymes that play crucial roles in cancer progression, inflammation, and other diseases.
The compound's utility extends beyond pharmaceutical applications. In agrochemical research, Tert-butyl 5-bromopyrimidine-2-carboxylate has been utilized in the development of novel pesticides and herbicides. Its structural features allow for the design of molecules that can interact with specific biological targets in plants, offering an effective means of controlling pests and weeds while minimizing environmental impact. The tert-butyl group, in particular, contributes to the stability of the compound, ensuring its effectiveness under various environmental conditions.
One of the most compelling aspects of Tert-butyl 5-bromopyrimidine-2-carboxylate is its role in combinatorial chemistry and high-throughput screening (HTS). These approaches rely on libraries of diverse compounds to identify lead candidates for drug development. The ease with which this compound can be modified and incorporated into complex molecular structures makes it an invaluable tool in these processes. Researchers can rapidly screen large collections of derivatives to identify those with optimal biological activity and pharmacokinetic properties.
The synthesis of Tert-butyl 5-bromopyrimidine-2-carboxylate typically involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of pyrimidine precursors followed by esterification with tert-butanol under acidic conditions. Advances in catalytic methods have further refined these processes, enabling more efficient and sustainable production methods.
In conclusion, Tert-butyl 5-bromopyrimidine-2-carboxylate (CAS No. 955885-59-3) is a versatile and highly valuable compound in modern chemical research. Its unique structural features make it an excellent intermediate for the synthesis of biologically active molecules across multiple disciplines. As research continues to uncover new applications for this compound, its importance is likely to grow even further, contributing to advancements in medicine and agriculture alike.
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